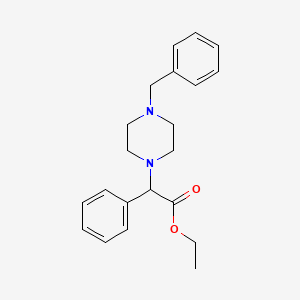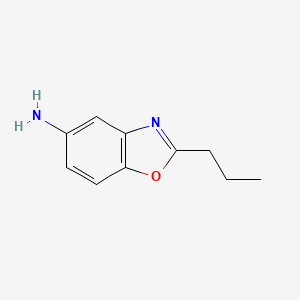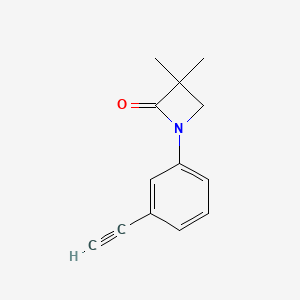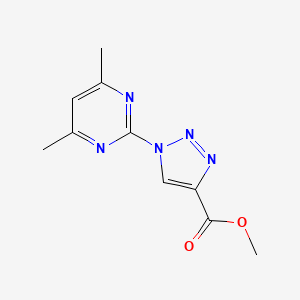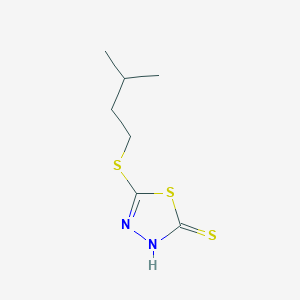
5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol is a derivative of the thiadiazole family, which is known for its significance in medicinal chemistry. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure. These compounds are of particular interest due to their wide range of biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the reaction of thioamides with various reagents to form the core thiadiazole ring. For example, in the synthesis of 5-(2′-indolyl)thiazoles, thioamides react with 3-tosyloxypentane-2,4-dione to form 5-acetylthiazole, which is further treated with arylhydrazines to yield the final product . Although the specific synthesis of 5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol is not detailed in the provided papers, similar synthetic routes could be employed, possibly involving the addition of isopentylthio groups to the thiadiazole core.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,2,4- or 1,3,4-thiadiazole ring. The substitution pattern on the thiadiazole ring is crucial for the biological activity of these compounds. For instance, the synthesis and characterization of 3,5-diiodo-1,2,4-thiadiazole, a key intermediate for thiadiazole-based drugs, have been reported . The positions of substituents, such as the isopentylthio group in 5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol, can significantly influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiadiazoles can undergo various chemical reactions, including cross-coupling reactions, which are useful for introducing different substituents onto the thiadiazole ring. For example, 3,5-diiodo-1,2,4-thiadiazole has been shown to selectively undergo Sonogashira-type cross-coupling reactions, leading to the synthesis of compounds with phenylethynyl groups . Such reactions are valuable for the diversification of thiadiazole-based therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen in the ring system can affect the compound's polarity, solubility, and stability. Spectroscopic methods, including NMR, IR, Raman, mass, and UV spectroscopies, are typically used to characterize these compounds . The solid-phase structures can be determined by single-crystal X-ray diffraction, providing insights into the three-dimensional arrangement of atoms and the potential for intermolecular interactions.
Applications De Recherche Scientifique
Antitumor and Antimicrobial Activities : Compounds derived from 1,3,4-thiadiazole, such as thiophene-2-carbonyl isothiocyanate derivatives, have been evaluated for their antitumor activities against human tumor cell lines like hepatocellular carcinoma and breast cancer, as well as their antimicrobial activities (Nassar, Attallah, & Hemdan, 2018).
Carbonic Anhydrase Inhibitors : Some derivatives of 1,3,4-thiadiazole act as inhibitors of carbonic anhydrase isozymes, which are significant in physiological processes. They show varying degrees of inhibition against different isozymes (Almajan et al., 2005).
Corrosion Inhibition : Certain 1,3,4-thiadiazole derivatives, like 5-amino 1,3,4-thiadiazole-2-thiol, effectively inhibit corrosion of metals such as mild steel in acidic environments. They exhibit properties like mixed-type inhibition and obey Langmuir adsorption isotherm (Ouici et al., 2017).
Material Science Applications : Derivatives of 1,3,4-thiadiazole are used in material science for applications such as corrosion inhibitors, in photoconductivity, and in liquid crystals. Their diverse biological activities like anti-inflammatory, antimicrobial, anticonvulsant, and anticancer also make them significant in agricultural fields as insecticides and fungicides (Kemparajegowda et al., 2019).
Synthesis of Bioactive Compounds : The synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives, considered as promising pharmacological scaffolds, has been explored. These compounds have potential as anticonvulsants and antiproliferative agents (Sych, Perekhoda, & Tsapko, 2016).
Antibacterial and Antifungal Activities : Novel 1,3,4-thiadiazole derivatives have shown interesting antibacterial and antifungal activities, underlining their potential in developing new antimicrobial agents (Joshi et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(3-methylbutylsulfanyl)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S3/c1-5(2)3-4-11-7-9-8-6(10)12-7/h5H,3-4H2,1-2H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQCNVNGCULYPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NNC(=S)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

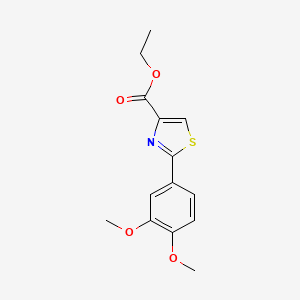
![Ethyl 2-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxobutanoate](/img/structure/B1303178.png)
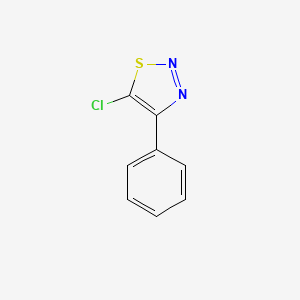
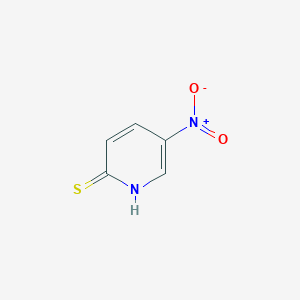
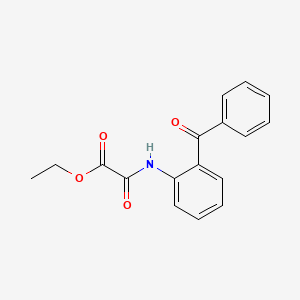
![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303190.png)
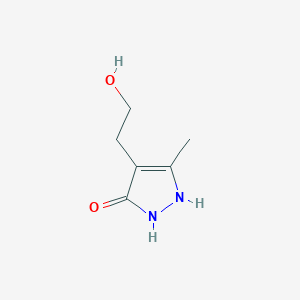
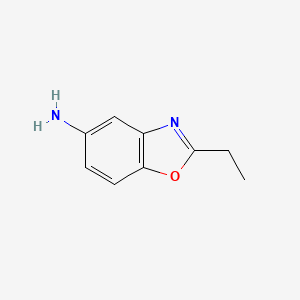
![Isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1303197.png)
